

# Comparative Study on the Endocrine Disruption Potential of Isothiazolinones

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## Compound of Interest

Compound Name: *Benzisothiazolone*

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This guide provides a comparative analysis of the endocrine-disrupting potential of several commonly used isothiazolinone biocides. The information is compiled from recent experimental studies and is intended to be an objective resource for the scientific community.

## Data Summary

The following table summarizes the quantitative data on the endocrine-disrupting effects of various isothiazolinones from key in vivo and in vitro studies.

| Isothiazolinone                               | Test System                                   | Endpoint               | Concentration/Dose   | Observed Effect  | Reference               |
|---|---|------------------------|--|--|-------------------------|
| Methylisothiazolinone (MIT)                   | Zebrafish larvae                              | Thyroid hormone levels | 30 µg/L  | Significant decrease in whole-body triiodothyronine (T3) and thyroxine (T4) levels.[1] | Lee et al., 2022        |
| Zebrafish larvae                              | Gene expression (HPT axis)                    | 30 µg/L                | Upregulation of crh, trh, tshβ, tshr; Downregulation of traa, tg, ttr, deio2.[1] | Lee et al., 2022   |                         |
| Human endometrial cancer cells                | Estrogen receptor α (ERα) antagonism          | ~10 µM                 | Inhibition of ERα activity.  | Kassotis et al., 2015  |                         |
| Human endometrial cancer cells                | Androgen receptor (AR) antagonism             | ~10 µM                 | Inhibition of AR activity.   | Kassotis et al., 2015  |                         |
| Chloromethylisothiazolinone (CMIT)            | Zebrafish embryos (in a 3:1 mixture with MIT) | Developmental effects  | 15 and 30 µg/L   | Increased incidence of bent tail and pericardial edema.[2]                             | Chatterjee et al., 2021 |
| Zebrafish embryos (in a 3:1 mixture with MIT) | Cardiovascular effects                        | 15 and 30 µg/L         | Altered heart rates.[2]  | Chatterjee et al., 2021  |                         |

|                            |                                   |                        |  |   |                  |
|----------------------------|-----------------------------------|------------------------|--|---|------------------|
| Octylisothiazolinone (OIT) | Zebrafish larvae                  | Thyroid hormone levels | 3 µg/L   | Significant decrease in whole-body T3 and T4 levels.[1] | Lee et al., 2022 |
| Zebrafish larvae           | Gene expression (HPT axis)        | 3 µg/L                 | Upregulation of crh, trh, tshβ, tshr; Downregulation of traα, tg, ttr, deio2.[1] | Lee et al., 2022  |                  |
| Marine medaka larvae       | Sex hormone ratio                 | 1, 3, 10 µg/L          | Significant elevation of estradiol (E2)/testosterone (T) ratio. [3]              | Chen et al., 2025                                       |                  |
| Benzisothiazolinone (BIT)  | Zebrafish larvae                  | Thyroid hormone levels | 30 µg/L  | Decrease in T4 and T3 content.[3]                       | Lee et al., 2023 |
| Zebrafish larvae           | Gene expression (HPT axis)        | 30 µg/L                | Upregulation of tshβ, tshr, trh; Downregulation of tra, deio2.[3]                | Lee et al., 2023  |                  |
| Rat pituitary GH3 cells    | Gene expression (Thyroid-related) | Not specified          | Upregulation of tshβ; Downregulation of tra, trβ, deio1, deio2. [3]              | Lee et al., 2023  |                  |
| Marine medaka              | Sex hormone ratio                 | 1, 3, 10 µg/L          | Significant elevation of   | Chen et al., 2025                                       |                  |

| larvae                               |                                     |                                      | E2/T ratio.[3]                          |  |                    |
|--------------------------------------|-------------------------------------|--------------------------------------|---|--|--------------------|
| Dichlorooctylisothiazolinone (DCOIT) | Marine medaka (life-cycle exposure) | Hormone synthesis                    | Not specified                           | Stimulation of GnRHR-mediated synthesis of FSH and LH. [4] | Tang et al., 2024  |
| Marine medaka larvae                 | Sex hormone ratio                   | 1, 3, 10 µg/L                        | Significant elevation of E2/T ratio.[3] |  | Chen et al., 2025  |
| Human and rat CYP19A1 (aromatase)    | Aromatase inhibition                | IC50: 5.78 µM (human), 7.35 µM (rat) | Potent inhibition of aromatase.[5]      |  | Zheng et al., 2025 |
| Zebrafish larvae                     | Thyroid hormone levels              | ≥0.3 µg/L                            | Lower contents of T3 and T4.[6]         |  | Lee & Ji, 2022     |

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

### Zebrafish Embryo/Larva Assays for Thyroid Disruption

- Test Organism: Zebrafish (*Danio rerio*).
- Exposure: Fertilized embryos are exposed to various concentrations of the test isothiazolinone (e.g., MIT, OIT, BIT, DCOIT) and a solvent control (e.g., DMSO) in multi-well plates for a period of 96 to 120 hours post-fertilization (hpf).[1][3][6]
- Developmental Endpoints: Mortality, hatching rate, and morphological abnormalities (e.g., coagulation, tail detachment, edema) are monitored daily.[1][3][6]
- Hormone Analysis: At the end of the exposure period, whole-body homogenates of larvae are prepared. Triiodothyronine (T3) and thyroxine (T4) levels are quantified using enzyme-linked immunosorbent assays (ELISA).

- **Gene Expression Analysis:** Total RNA is extracted from pooled larvae. Quantitative real-time PCR (qPCR) is performed to measure the transcript levels of genes involved in the hypothalamus-pituitary-thyroid (HPT) axis, such as *crh*, *trh*, *tsh $\beta$* , *tshr*, *tr $\alpha$* , *tg*, and *deio2*.<sup>[1][3]</sup>

## In Vitro Reporter Gene Assays for Nuclear Receptor Activity

- **Cell Line:** Human endometrial cancer cell line (Ishikawa) stably co-transfected with a luciferase reporter gene linked to a hormone response element.
- **Assay Principle:** The assay measures the ability of a test chemical to act as an agonist or antagonist of a specific nuclear receptor (e.g., estrogen receptor, androgen receptor).
- **Agonist Mode:** Cells are exposed to various concentrations of the test isothiazolinone. An increase in luciferase activity indicates agonistic activity.
- **Antagonist Mode:** Cells are co-exposed to a known receptor agonist (e.g., 17 $\beta$ -estradiol for ER, dihydrotestosterone for AR) and various concentrations of the test isothiazolinone. A decrease in agonist-induced luciferase activity indicates antagonistic activity.
- **Data Analysis:** Luminescence is measured using a luminometer. Results are expressed as a percentage of the maximal response induced by the positive control.

## H295R Steroidogenesis Assay

- **Cell Line:** Human adrenal cortical carcinoma cell line (NCI-H295R).
- **Assay Principle:** This assay assesses the effect of chemicals on the production of steroid hormones, particularly 17 $\beta$ -estradiol (E2) and testosterone (T).
- **Procedure:** H295R cells are cultured in multi-well plates and exposed to a range of concentrations of the test isothiazolinone for 48 hours.
- **Hormone Quantification:** After exposure, the culture medium is collected, and the concentrations of E2 and T are determined using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS).

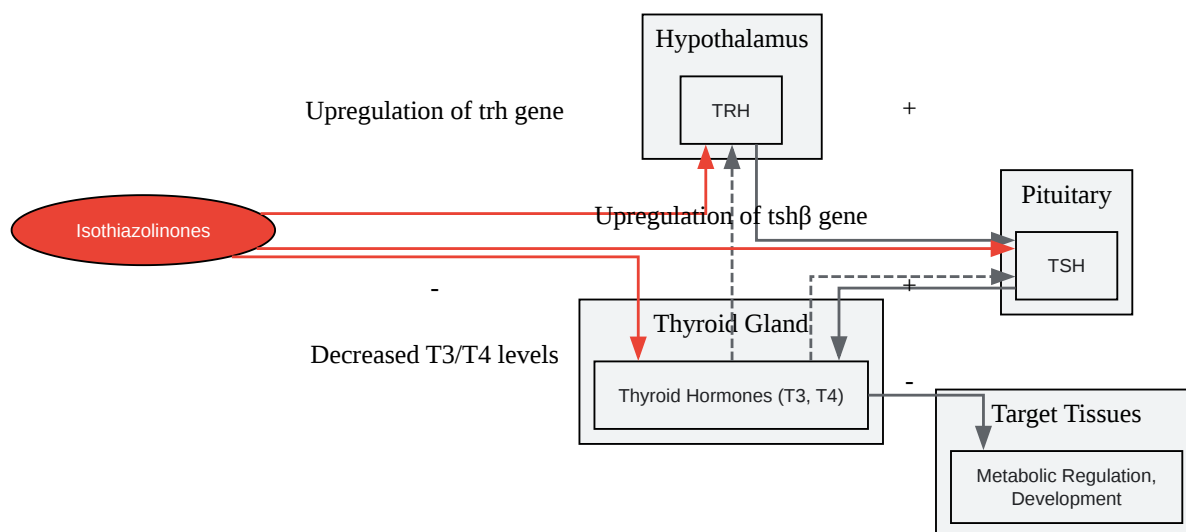
- Data Analysis: Hormone production in treated cells is compared to that in solvent control cells to determine if the test chemical inhibits or induces steroidogenesis.

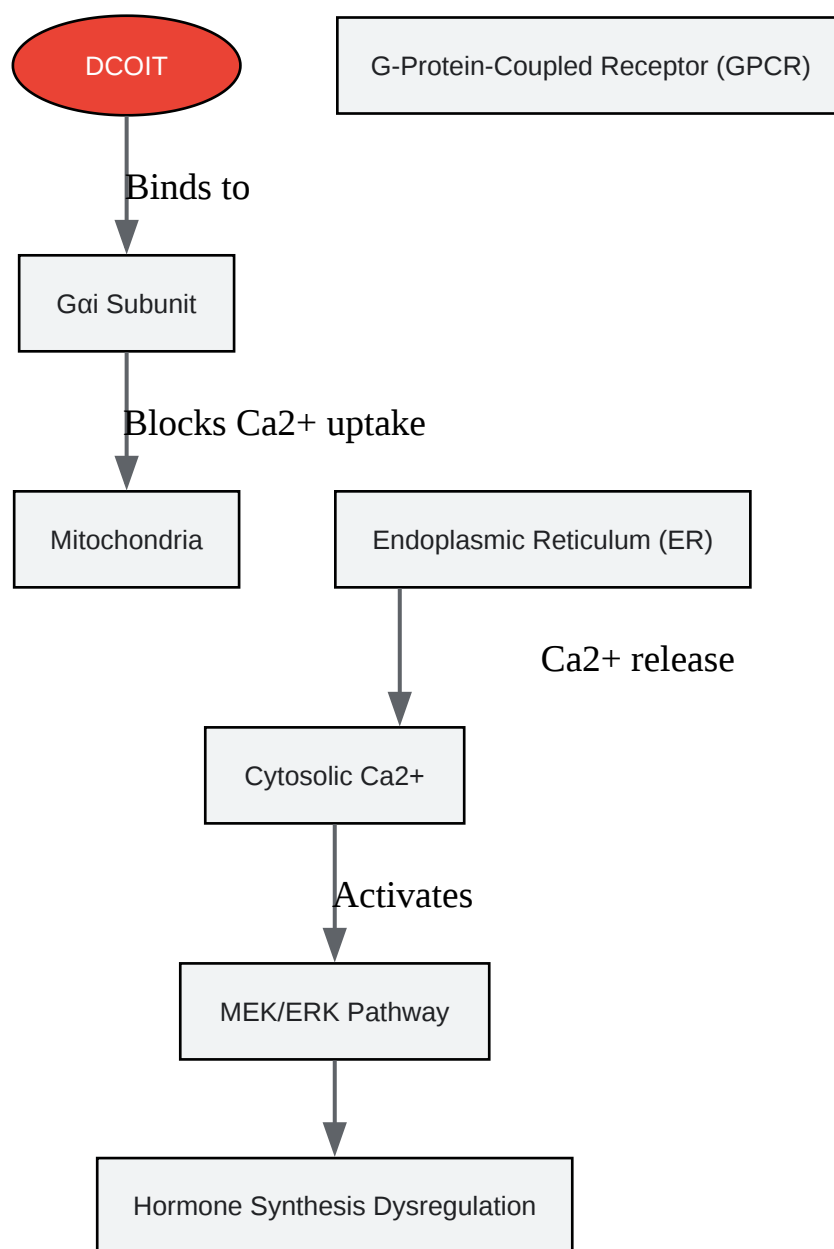
## Aromatase Inhibition Assay

- Enzyme Source: Human or rat CYP19A1 (aromatase).
- Assay Principle: This in vitro assay measures the inhibition of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.
- Procedure: The test isothiazolinone is incubated with the aromatase enzyme and a substrate. The rate of product formation is measured.
- Data Analysis: The concentration of the test chemical that causes 50% inhibition of enzyme activity (IC50) is calculated to determine its inhibitory potency.<sup>[5]</sup>

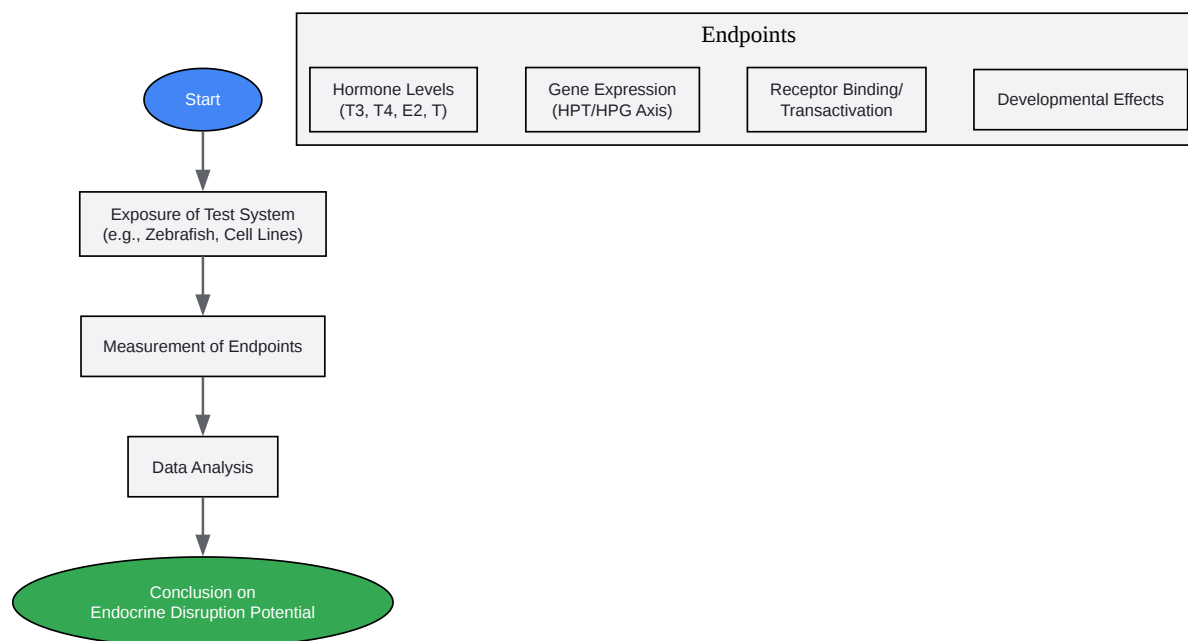
## Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the endocrine-disrupting potential of isothiazolinones.









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